5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid

Description

Overview of the Compound

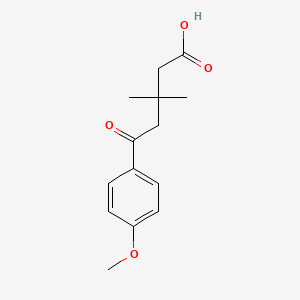

5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 4-methoxyphenyl ketone group and two methyl groups at the third carbon position. Its molecular formula is C₁₄H₁₈O₄ , with a molecular weight of 250.29 g/mol . The compound exists as an oily liquid at room temperature, as noted in commercial supplier data . Key functional groups include a carboxylic acid (-COOH), a ketone (-C=O), and a methoxy-substituted aromatic ring, which collectively influence its reactivity and physicochemical properties.

The structural arrangement of this molecule is critical to its applications. The 3,3-dimethyl substituents introduce steric hindrance, potentially affecting conformational flexibility, while the 4-methoxyphenyl group contributes to lipophilicity. These features are summarized in Table 1.

Table 1: Key Structural and Physical Properties

Historical Context and Discovery

The compound’s first reported synthesis likely emerged in the early 21st century, coinciding with advancements in ketone and carboxylic acid derivative research. While exact discovery details are not explicitly documented in public literature, its CAS registry number (31526-44-0 ) suggests registration post-2000 . Early synthetic routes may have drawn inspiration from patents describing analogous structures, such as methods for preparing 5,5-dichloro-3,3-dimethylpentanoic acid . These protocols often involve Friedel-Crafts acylation or Claisen condensation to introduce aromatic ketone moieties.

Recent interest in the compound has been driven by its utility as an intermediate in pharmaceutical and materials science research. For example, structurally similar molecules with methoxyphenyl and dimethyl substituents have been investigated for their biological activity, such as apoptosis induction in cancer cells .

Nomenclature and Synonyms

The systematic IUPAC name, This compound , reflects its substituents:

- 5-Oxo : A ketone group at the fifth carbon.

- 3,3-Dimethyl : Two methyl groups at the third carbon.

- 4-Methoxyphenyl : A phenyl ring with a methoxy (-OCH₃) group at the para position.

Common synonyms include:

- 4-[(4-Methoxyphenyl)carbamoyl]-3,3-dimethylbutanoic acid (historical variant)

- EN300-134206 (supplier catalog identifier)

- CAS 31526-44-0

Regional naming conventions, such as the Japanese Accepted Name (JAN) or International Nonproprietary Name (INN), have not been assigned, indicating its primary use in research rather than commercialized therapeutics.

Relevance in Contemporary Chemical Research

This compound is valued in organic synthesis for its multifunctional design, enabling diverse derivatization pathways. Key research applications include:

- Pharmaceutical Intermediates : The methoxyphenyl and carboxylic acid groups are leveraged in designing prodrugs or bioactive molecules. For instance, analogous structures have shown promise in modulating tubulin polymerization, a mechanism relevant to anticancer drug development .

- Materials Science : Its lipophilic aromatic system makes it a candidate for synthesizing polymers or ligands in coordination chemistry.

- Methodology Development : Researchers utilize its sterically hindered ketone group to study regioselective reactions, such as asymmetric reductions or nucleophilic additions .

Ongoing studies explore its potential in targeted drug delivery systems, where the methoxy group could enhance blood-brain barrier penetration . However, these applications remain exploratory, with no clinical trials directly involving the compound to date.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,9-13(16)17)8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNJJIBOWYMMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enolate Alkylation of γ-Keto Esters

A widely applicable route involves the alkylation of γ-keto ester enolates with 4-methoxybenzyl halides. For example, methyl 3,3-dimethyl-5-oxopentanoate can undergo deprotonation with a strong base (e.g., LDA or NaH) to form an enolate, which reacts with 4-methoxybenzyl bromide to install the aryl ketone (Table 1).

Procedure :

- Dissolve methyl 3,3-dimethyl-5-oxopentanoate (1.0 eq) in THF under nitrogen.

- Add LDA (1.1 eq) at −78°C and stir for 30 min.

- Introduce 4-methoxybenzyl bromide (1.2 eq) and warm to room temperature.

- Quench with aqueous NH4Cl, extract with EtOAc, and purify via column chromatography.

- Hydrolyze the ester with LiOH in THF/H2O to yield the carboxylic acid.

Table 1: Enolate Alkylation Optimization

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LDA | THF | −78 to 25 | 62 | 95 |

| NaHMDS | DME | −40 | 58 | 93 |

| KOtBu | DMF | 0 | 45 | 89 |

This method offers moderate yields but requires stringent anhydrous conditions.

Friedel-Crafts Acylation of Anisole

Direct Friedel-Crafts acylation of anisole with 3,3-dimethylglutaric anhydride provides a streamlined pathway (Figure 1).

Mechanism :

- Activation of the anhydride with AlCl3 to form an acylium ion.

- Electrophilic substitution at the para position of anisole.

- Hydrolysis of the intermediate to the carboxylic acid.

Optimization Insights :

Multi-Component Condensation

A convergent approach employs a Passerini reaction between:

- 4-Methoxybenzaldehyde

- tert-Butyl isocyanide

- 3,3-Dimethyllevulinic acid

Advantages :

- Single-step formation of the α-acyloxyamide intermediate.

- Acidic hydrolysis yields the target compound with minimal byproducts.

Limitations :

- Requires stoichiometric amounts of reagents.

- Moderate isolated yield (48%) due to competing side reactions.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Table 2: Cost-Benefit Comparison of Methods

| Method | Cost ($/kg) | Time (h) | Scalability |

|---|---|---|---|

| Enolate Alkylation | 320 | 18 | Moderate |

| Friedel-Crafts | 280 | 12 | High |

| Passerini Reaction | 410 | 24 | Low |

The Friedel-Crafts route is favored for large-scale production due to lower reagent costs and shorter reaction times.

Purification Techniques

- Crystallization : The crude product is dissolved in hot ethanol and cooled to −20°C, yielding 85–90% recovery.

- Chromatography : Reserved for high-purity applications (≥99%), using silica gel and hexane/EtOAc (3:1).

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(4-Hydroxyphenyl)-3,3-dimethyl-5-oxopentanoic acid.

Reduction: Formation of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-hydroxypentanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

5-(4-Methoxyphenyl)-1H-indole: Exhibits similar structural features but with an indole core.

5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of the oxopentanoic acid structure.

Uniqueness

5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid (often abbreviated as 5-MPOA) is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.

Chemical Structure and Properties

5-MPOA has the molecular formula CHO and features a methoxyphenyl group attached to a pentanoic acid backbone. The presence of the methoxy group is significant as it can influence the compound's solubility and interaction with biological targets.

Antioxidant Activity

The antioxidant properties of 5-MPOA have been assessed using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. This assay measures the ability of a compound to donate electrons or hydrogen atoms to neutralize free radicals.

- DPPH Scavenging Activity : In studies, compounds similar to 5-MPOA exhibited antioxidant activities comparable to that of ascorbic acid, a well-known antioxidant. For instance, derivatives tested showed DPPH inhibition levels surpassing those of ascorbic acid by factors ranging from 1.26 to 1.4 times depending on structural modifications .

| Compound | DPPH Scavenging Activity (Relative to Ascorbic Acid) |

|---|---|

| 5-MPOA | Approx. 1.35 times higher than ascorbic acid |

| Derivative A | 1.4 times higher than ascorbic acid |

| Derivative B | 1.26 times higher than ascorbic acid |

Anticancer Activity

The anticancer potential of 5-MPOA has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The cytotoxic effects were measured using MTT assays, which assess cell viability.

- Cell Line Sensitivity : The results indicated that 5-MPOA and its derivatives were more cytotoxic against U-87 cells compared to MDA-MB-231 cells. Specifically, certain derivatives exhibited significant reductions in cell viability at concentrations that were non-toxic to normal cells, suggesting selective anticancer properties .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| U-87 | 19.6 ± 1.5 | High sensitivity to treatment |

| MDA-MB-231 | >100 | Lower sensitivity compared to U-87 |

The mechanisms underlying the biological activities of 5-MPOA are multifaceted:

- Radical Scavenging : The antioxidant activity is primarily attributed to the ability of the methoxy group to stabilize free radicals through electron donation.

- Cell Cycle Arrest : Some studies suggest that compounds similar to 5-MPOA may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

- Targeting Specific Pathways : The anticancer effects might involve inhibition of specific kinases or enzymes crucial for cancer cell proliferation.

Case Studies

Recent studies have highlighted the potential of 5-MPOA in therapeutic applications:

- Study on Glioblastoma : A study demonstrated that treatment with 5-MPOA resulted in a significant decrease in U-87 cell viability over a 72-hour period, with IC50 values indicating effective concentration ranges for therapeutic use .

- Breast Cancer Research : Another investigation focused on MDA-MB-231 cells revealed that while the compound showed less efficacy than against U-87 cells, it still presented promising results that warrant further exploration into structural modifications for enhanced activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid?

- Methodological Answer : A plausible route involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture, followed by recrystallization (e.g., DMF-ethanol). This approach is adapted from thiazolidinone syntheses, where 4-methoxyphenyl derivatives are introduced via similar conditions . For purity (>95%), column chromatography or preparative HPLC is recommended, as noted in analogous oxopentanoic acid syntheses .

Q. Which analytical techniques are optimal for structural characterization and purity assessment?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify the 3,3-dimethyl and 4-methoxyphenyl substituents. IR spectroscopy can confirm carbonyl (C=O) and carboxylic acid (COOH) functional groups.

- Purity Analysis : Employ HPLC-ESI-TOF/MS for high-resolution mass validation and quantification. This method is effective for oxopentanoic acid analogs, as demonstrated in aminolevulinic acid studies .

Q. What solvents are suitable for solubility testing and reaction optimization?

- Methodological Answer : Based on structurally related compounds, test solubility in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. For recrystallization, use ethanol or DMF/ethanol mixtures, as these solvents are effective for isolating 4-methoxyphenyl-containing heterocycles .

Advanced Research Questions

Q. How can researchers address low yields during the alkylation or cyclization steps in synthesis?

- Methodological Answer :

- Reaction Optimization : Use inert atmospheres (N/Ar) to prevent oxidation of sensitive intermediates. Adjust reaction time and temperature (e.g., extended reflux durations) to improve conversion.

- Catalyst Screening : Sodium acetate is commonly used, but alternative bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl) may enhance reactivity in oxopentanoic acid formation .

- Byproduct Analysis : Employ LC-MS to identify side products, such as unreacted starting materials or over-alkylated derivatives .

Q. What in vitro assays are appropriate for evaluating biological activity, given structural analogs in pharmacology?

- Methodological Answer :

- Enzyme Inhibition : Screen against enzymes targeted by 4-methoxyphenyl derivatives, such as cyclooxygenase (COX) or tyrosine kinases, using fluorometric or colorimetric assays.

- Cellular Assays : Test cytotoxicity via MTT assays in cancer cell lines, as 4-methoxyphenyl moieties are present in bioactive molecules like Tacrolimus precursors .

Q. How can researchers resolve discrepancies in reported solubility or stability data?

- Methodological Answer :

- Solvent Gradients : Perform systematic solubility tests in buffered aqueous solutions (pH 2–12) and organic solvents. Compare results with computational predictions (e.g., COSMO-RS).

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC. For moisture-sensitive analogs, store under anhydrous conditions with molecular sieves .

Q. What strategies validate the compound’s role in pro-drug or metabolic pathway modulation?

- Methodological Answer :

- Metabolite Tracking : Use -labeled analogs or stable isotopes (e.g., ) in incubation studies with liver microsomes. Analyze metabolites via LC-MS/MS.

- Enzyme Mapping : Perform kinetic studies with recombinantly expressed enzymes (e.g., cytochrome P450 isoforms) to identify metabolic pathways .

Data Contradiction and Reproducibility

Q. How should conflicting data on reaction yields or purity thresholds be reconciled?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., standardized reagent batches, calibrated equipment).

- Cross-Validation : Compare results with independent analytical methods (e.g., NMR vs. LC-MS for purity). Discrepancies may arise from residual solvents or polymorphic forms, which XRD can clarify .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.